molecular formula C13H16N2O4 B2543223 3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351632-44-4

3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No.: B2543223
CAS No.: 1351632-44-4
M. Wt: 264.281
InChI Key: NZAUSHFUJQVBQD-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is a benzamide derivative characterized by a 3,5-dimethoxy-substituted aromatic ring and a pyrrolidin-3-ylamide group. The pyrrolidinone moiety (5-oxopyrrolidin-3-yl) introduces a cyclic amide structure, which may enhance hydrogen-bonding capacity and influence conformational stability . While direct structural or pharmacological data for this compound are absent in the provided evidence, its analogs (e.g., 3,5-dimethoxy-N-(naphthalen-2-yl)benzamide and 3,4-dimethoxy-substituted benzamides ) highlight the significance of methoxy positioning and heterocyclic substituents in modulating biological activity and physicochemical properties.

Properties

IUPAC Name

3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-18-10-3-8(4-11(6-10)19-2)13(17)15-9-5-12(16)14-7-9/h3-4,6,9H,5,7H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAUSHFUJQVBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CC(=O)NC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 5-oxopyrrolidine-3-amine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of 3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process may include steps such as solvent extraction, distillation, and crystallization to purify the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be carried out using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,5-diformyl-N-(5-oxopyrrolidin-3-yl)benzamide, while reduction of the carbonyl group may produce 3,5-dimethoxy-N-(3-hydroxy-5-oxopyrrolidin-3-yl)benzamide.

Scientific Research Applications

3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.

    Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Industrial Applications: The compound may be used in the development of new chemical processes or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

B. Methoxy Positioning

  • 3,5-Dimethoxy vs. 3,4-Dimethoxy: In N-{5-[1-(3,5-dimethylphenyl)-5-oxo-pyrrolidin-3-yl]-thiadiazol-2-yl}-3,4-dimethoxy-benzamide (CAS 924975-16-6, ), 3,4-dimethoxy groups may reduce steric hindrance compared to 3,5-dimethoxy substitution. The latter’s symmetric substitution could enhance π-π stacking or dipole interactions in target binding .
Pharmacological Profile vs. Neuroleptic Benzamides
  • Neuroleptics (): Amisulpride, tiapride, and sulpiride share a benzamide core but lack methoxy or pyrrolidinone groups. Their neuroleptic activity arises from dopamine receptor antagonism, whereas 3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide’s pyrrolidinone moiety may redirect activity toward enzyme inhibition (e.g., kinases or acetyltransferases) .

Data Tables

Table 1: Structural and Functional Comparison of Benzamide Derivatives
Compound Name Substituents Molecular Weight Key Functional Groups Reported Activity Reference
3,5-Dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide 3,5-dimethoxybenzamide; 5-oxopyrrolidin-3-yl ~307.3 (estimated) Cyclic amide, methoxy Inferred enzyme inhibition
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-acylamino; 4-carboxyphenyl ~340.4 Acyl chain, carboxylic acid 67% PCAF HAT inhibition
N-{5-[1-(3,5-Dimethylphenyl)-5-oxo-pyrrolidin-3-yl]-thiadiazol-2-yl}-3,4-dimethoxy-benzamide 3,4-dimethoxy; thiadiazole-pyrrolidinone 452.5 Thiadiazole, pyrrolidinone Not reported
3,5-Dimethoxy-N-(naphthalen-2-yl)benzamide 3,5-dimethoxy; naphthyl 337.4 Naphthyl, methoxy Structural analog
Table 2: Impact of Substituent Positioning on Properties
Substituent Position Electronic Effects Steric Effects Example Compound
3,5-Dimethoxy Symmetric electron donation; increased lipophilicity Moderate hindrance at meta positions Target compound
3,4-Dimethoxy Asymmetric resonance stabilization Reduced hindrance at para position CAS 924975-16-6
2-Acylamino Electron-withdrawing acyl group High hindrance near amide bond PCAF inhibitors ()

Biological Activity

3,5-Dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is a compound belonging to the benzamide class, characterized by its unique chemical structure featuring two methoxy groups and a pyrrolidinone moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer treatment.

The biological activity of 3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is primarily attributed to its interaction with specific biological targets involved in various cellular processes.

Target Proteins :

  • Kinases : Similar compounds have been shown to target kinases associated with neurodegenerative tauopathies, potentially inhibiting tau aggregation and neuronal death.

Biochemical Pathways :

  • The compound may influence pathways related to oxidative stress and inflammation, which are critical in the progression of neurodegenerative diseases and cancer .

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine, including 3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide, exhibit significant anticancer properties. In vitro studies have demonstrated the following:

CompoundCell LineIC50 (µM)Description
3,5-Dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamideA549 (lung adenocarcinoma)Data not specifiedExhibits cytotoxic effects comparable to standard chemotherapeutics like cisplatin.
Other 5-Oxopyrrolidine DerivativesA549VariesSome derivatives showed IC50 values lower than 100 µM, indicating potent anticancer activity .

In a comparative study using A549 cells, the compound demonstrated a structure-dependent anticancer activity. Compounds with free amino groups showed more potent activity than those with acetylamino fragments .

Antimicrobial Activity

The antimicrobial potential of 3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide has also been explored. The derivative has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

  • Neuroprotective Effects : A study highlighted the ability of similar compounds to inhibit tau aggregation, suggesting that 3,5-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide may offer neuroprotective benefits by preventing neuronal cell death associated with tauopathies.
  • Combination Therapies : Research into multi-drug therapies indicates that compounds like this may enhance the efficacy of existing treatments for conditions such as COVID-19 by targeting multiple pathways simultaneously .

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